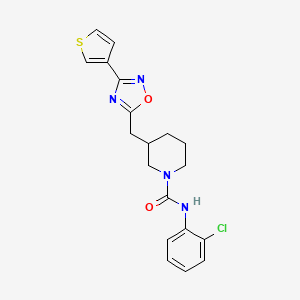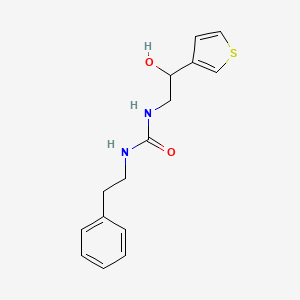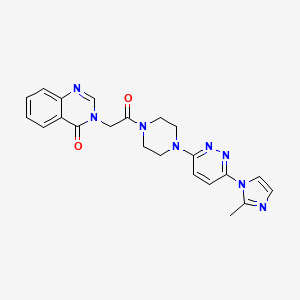![molecular formula C14H17N5O2 B2381379 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-55-6](/img/structure/B2381379.png)
3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines involves two fused pyrimidine rings . The structure of these compounds is characterized by two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines are known for their antiproliferative properties. Among them, the compound API-1 (a pyrido[2,3-d]pyrimidin-5-one derivative) shows promise as an antiproliferative agent . Researchers have explored its potential in cancer therapy due to its ability to inhibit cell growth and proliferation.
Tyrosine Kinase Inhibition
The pyrido[2,3-d]pyrimidine scaffold has yielded potent inhibitors. Notably, TKI-28 is a tyrosine kinase inhibitor that targets specific kinases involved in cell signaling pathways. These inhibitors play a crucial role in cancer treatment by disrupting aberrant kinase activity .
Cyclin-Dependent Kinase (CDK) Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives have attracted attention as CDK inhibitors. CDKs regulate cell cycle progression, and inhibiting them can halt cell division. These compounds hold promise for cancer therapy, particularly in targeting rapidly dividing tumor cells .
Kinase Phosphatase Biology Research
The compound 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine is a potent and selective inhibitor of Lck , a src family tyrosine kinase. It has been used in kinase phosphatase biology research .
Inhibitory Activity Against Hepatocellular Carcinoma
Recent studies have identified pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors of hepatocellular carcinoma (HCC). Compounds like 14 , 13 , and 15 exhibit significant inhibitory activity against HCC cells .
Structural Confirmation and Characterization
Researchers have synthesized new pyrrolo[2,3-d]pyrimidine derivatives and characterized their structures. Techniques such as NMR spectroscopy have been employed to confirm the presence of specific functional groups and validate the final product .
Orientations Futures
Propriétés
IUPAC Name |
6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIUJVUAZMGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)
![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)